tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Overview
Description
Tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate (CAS Number: 1048913-22-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H25N3O2
- Molecular Weight : 369.5 g/mol
- Purity : Typically ≥95%
The biological activities of this compound are primarily attributed to its unique structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Properties : Many spirocyclic compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Antimicrobial Activity : The presence of pyrroloquinoxaline moieties is linked to significant antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Biological Activity Overview
Case Studies
- Anticancer Activity
-
Antimicrobial Efficacy
- In vitro assays demonstrated that the compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition Studies
Properties
IUPAC Name |
tert-butyl 7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-20(2,3)27-19(25)23-12-9-21(10-13-23)18-6-5-11-24(18)17-8-7-15(26-4)14-16(17)22-21/h5-8,11,14,22H,9-10,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIIKYQZJAMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=C(N2)C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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